1-(4-Chloro-2-fluoropyridin-3-YL)ethanone
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Overview
Description
1-(4-Chloro-2-fluoropyridin-3-YL)ethanone is an organic compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluoropyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-Chloro-2-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-2-fluoropyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The ethanone group also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-(4-Chloro-2-fluoropyridin-3-YL)ethanone can be compared with other similar compounds such as:
1-(2-Chloro-3-fluoropyridin-4-yl)ethanone: This compound has a similar structure but with different positions of the chloro and fluoro substituents.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound contains both a phenyl and pyridine ring, making it structurally more complex.
1-(3-Fluoropyridin-4-yl)ethanone: This compound lacks the chloro substituent, which affects its chemical reactivity and applications.
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(4-chloro-2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
InChI Key |
WCAGCVFRUDIEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)Cl |
Origin of Product |
United States |
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